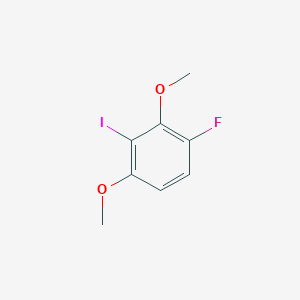
1-Fluoro-3-iodo-2,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-iodo-2,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8FIO2 This compound is characterized by the presence of fluorine, iodine, and two methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves the iodination of 1-fluoro-2,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-3-iodo-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further substitution reactions, where the iodine or fluorine atoms can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The fluorine atom, being highly electronegative, can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form quinones, while reduction reactions can target the iodine atom to form deiodinated products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the reagents used, products can include 1-fluoro-3-bromo-2,4-dimethoxybenzene, 1-fluoro-3-chloro-2,4-dimethoxybenzene, etc.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Deiodinated derivatives or other reduced forms.
Aplicaciones Científicas De Investigación
1-Fluoro-3-iodo-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those requiring specific halogenated aromatic structures.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-fluoro-3-iodo-2,4-dimethoxybenzene in chemical reactions involves the interaction of its substituents with various reagents:
Electrophilic Substitution: The electron-donating methoxy groups activate the benzene ring towards electrophilic attack, while the iodine and fluorine atoms direct the substitution to specific positions on the ring.
Nucleophilic Substitution: The fluorine atom, being highly electronegative, makes the aromatic ring susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form quinones, while the iodine atom can be reduced to form deiodinated products.
Comparación Con Compuestos Similares
1-Fluoro-3-iodo-2,4-dimethoxybenzene can be compared with other similar compounds:
1-Fluoro-2,4-dimethoxybenzene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
1-Iodo-2,4-dimethoxybenzene: Lacks the fluorine substituent, affecting its reactivity and applications.
4-Fluoro-1,2-dimethoxybenzene: Different substitution pattern, leading to variations in chemical behavior and applications.
Propiedades
Fórmula molecular |
C8H8FIO2 |
|---|---|
Peso molecular |
282.05 g/mol |
Nombre IUPAC |
1-fluoro-3-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 |
Clave InChI |
DFICYELRMZJJOB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















